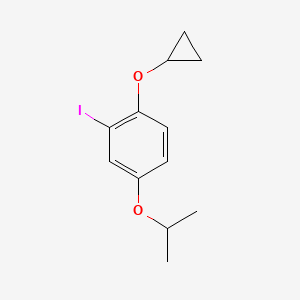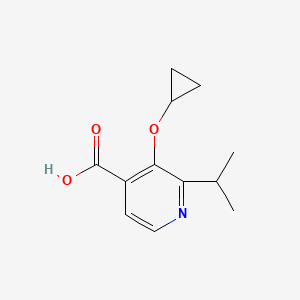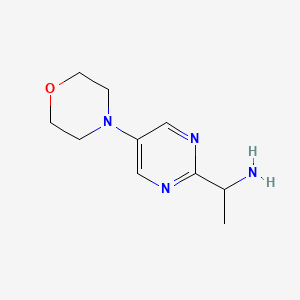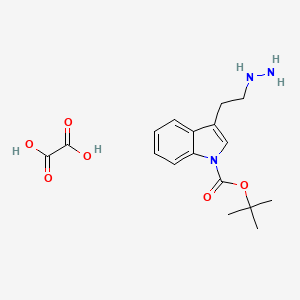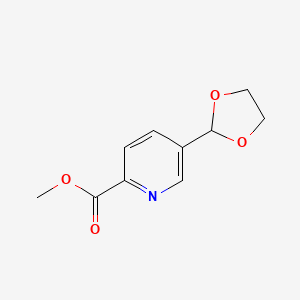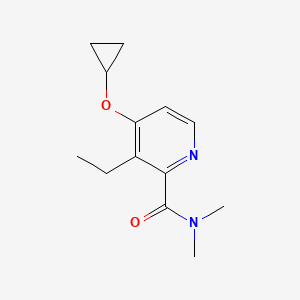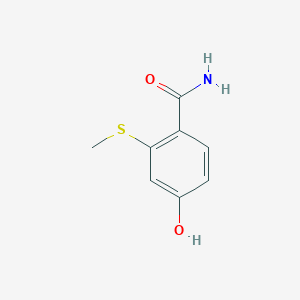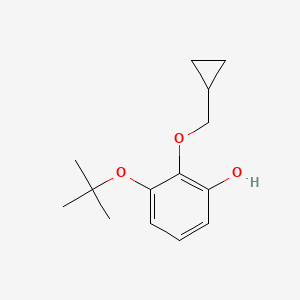
3-Tert-butoxy-2-(cyclopropylmethoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butoxy-2-(cyclopropylmethoxy)phenol is an organic compound with the molecular formula C14H20O3 and a molecular weight of 236.31 g/mol . This compound is characterized by the presence of a tert-butoxy group, a cyclopropylmethoxy group, and a phenol moiety. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 3-Tert-butoxy-2-(cyclopropylmethoxy)phenol involves several steps. One common method includes the protection of phenol using tert-butyl groups. This can be achieved through the reaction of phenol with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) or under catalyst-free conditions in water-related systems . The cyclopropylmethoxy group can be introduced through nucleophilic substitution reactions involving cyclopropylmethyl halides.
Analyse Des Réactions Chimiques
3-Tert-butoxy-2-(cyclopropylmethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The tert-butoxy and cyclopropylmethoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Tert-butoxy-2-(cyclopropylmethoxy)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Tert-butoxy-2-(cyclopropylmethoxy)phenol involves its interaction with specific molecular targets. The phenol moiety can form hydrogen bonds with proteins and enzymes, affecting their activity. The tert-butoxy and cyclopropylmethoxy groups can influence the compound’s solubility and reactivity, allowing it to interact with various biological pathways.
Comparaison Avec Des Composés Similaires
3-Tert-butoxy-2-(cyclopropylmethoxy)phenol can be compared with other similar compounds such as:
Phenylboronic acid: Used in organic synthesis and has a phenyl group with boronic acid functionality.
Pinacol boronic esters: Valuable building blocks in organic synthesis with boronic ester functionality.
The uniqueness of this compound lies in its combination of tert-butoxy and cyclopropylmethoxy groups, which provide distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C14H20O3 |
|---|---|
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
2-(cyclopropylmethoxy)-3-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)17-12-6-4-5-11(15)13(12)16-9-10-7-8-10/h4-6,10,15H,7-9H2,1-3H3 |
Clé InChI |
AGTVMTJUHLUHFY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC=CC(=C1OCC2CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]ethanamine](/img/structure/B14849390.png)
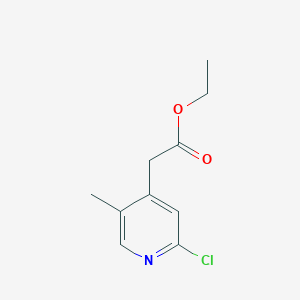
![9-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14849394.png)
